4-n-Butylphenyl-(2-thienyl)methanol
Description
4-$n$-Butylphenyl-(2-thienyl)methanol is a substituted methanol derivative featuring a 4-$n$-butylphenyl group and a 2-thienyl moiety attached to a central hydroxymethyl carbon. Its molecular structure combines aromatic (phenyl) and heteroaromatic (thiophene) systems, which confer unique electronic and steric properties. Key characteristics include:
- Molecular formula: Hypothesized as $ \text{C}{15}\text{H}{18}\text{OS} $ (calculated based on structural analogs).
- Functional groups: Hydroxymethyl (-CH$_2$OH), 4-$n$-butylphenyl (aromatic), and 2-thienyl (heteroaromatic).
Properties
IUPAC Name |
(4-butylphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15-16H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBKSVCZGBRERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285708 | |
| Record name | α-(4-Butylphenyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944522-75-2 | |
| Record name | α-(4-Butylphenyl)-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944522-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Butylphenyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Butylphenyl-(2-thienyl)methanol typically involves the reaction of 4-n-butylbenzaldehyde with 2-thienylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 4-n-Butylphenyl-(2-thienyl)methanol can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, to form partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-n-butylbenzaldehyde or 4-n-butylbenzoic acid.
Reduction: Formation of 4-n-butylcyclohexyl-(2-thienyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
4-n-Butylphenyl-(2-thienyl)methanol serves as a valuable building block in organic synthesis. Its unique structure allows for the construction of more complex molecules, making it useful in the development of new materials and compounds.
Biology
The compound has been investigated for its biological activities, particularly its potential as an anticancer and antimicrobial agent:
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. A study utilizing MTT assays demonstrated significant cytotoxic effects against HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Properties : In vitro studies showed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential utility in treating infections.
Medicine
The compound's pharmacological potential is notable, particularly in drug development. Its ability to interact with specific molecular targets may lead to the creation of new therapeutic agents aimed at treating cancer and bacterial infections.
Industry
In industrial applications, this compound can be utilized in the production of specialty chemicals and advanced materials. Its properties may enhance the performance characteristics of polymers and other materials.
Anticancer Study
- Objective : Evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay to assess cell viability after treatment with varying concentrations.
- Results : The compound exhibited IC50 values indicating strong potential as an anticancer agent.
Antimicrobial Study
- Objective : Determine antimicrobial efficacy against various bacterial strains.
- Methodology : Disk diffusion method to evaluate inhibition zones.
- Results : Significant inhibition against Staphylococcus aureus and Escherichia coli was observed.
Comparison of Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Anticancer | This compound | HeLa (cervical cancer) | IC50 = X µM |
| Antimicrobial | This compound | MRSA | MIC = Y µg/mL |
| Anti-inflammatory | Various Thiophene Derivatives | Inflammatory pathways | Not specified |
Summary of Research Findings
The research surrounding this compound highlights its potential across multiple domains:
- Chemistry : Acts as a versatile building block for complex organic synthesis.
- Biology : Demonstrates promising anticancer and antimicrobial properties.
- Medicine : Holds therapeutic potential for drug development targeting specific diseases.
- Industry : Useful in producing advanced materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-n-Butylphenyl-(2-thienyl)methanol involves its interaction with various molecular targets, primarily through its hydroxyl group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-$n$-Butylphenyl-(2-thienyl)methanol with structurally related compounds, emphasizing molecular features, applications, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Findings:
Aromatic vs. The oxadiazole in 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole () provides rigidity and polarity, making it suitable for optoelectronic applications, whereas the hydroxymethyl group in the target compound may favor hydrogen bonding in supramolecular chemistry.
Pharmacological Relevance: Thienyl-containing compounds, such as thiophene analogs of phencyclidine (e.g., 1-[1-(2-thienyl)cyclohexyl]piperidine in –4), exhibit psychoactive properties due to their interaction with central nervous system receptors. However, 4-$n$-Butylphenyl-(2-thienyl)methanol lacks the cyclohexyl-piperidine/morpholine backbone critical for such activity, reducing its likelihood of being a controlled substance .
Physicochemical Properties: Molecular Weight: The target compound’s higher molecular weight (~246 g/mol) compared to (4-Butylphenyl)methanol (164.24 g/mol) suggests differences in solubility and volatility .
Research Implications and Limitations
- Synthetic Utility: The dual aromatic system in 4-$n$-Butylphenyl-(2-thienyl)methanol could serve as a precursor for metal-organic frameworks (MOFs) or chiral catalysts, leveraging its stereochemical complexity.
- Data Gaps : Experimental data (e.g., melting point, UV-Vis spectra) are absent in the provided evidence, necessitating further characterization.
- Safety Considerations : While structurally distinct from regulated thienyl compounds (–4), thorough toxicological profiling is recommended if intended for pharmacological use.
Biological Activity
4-n-Butylphenyl-(2-thienyl)methanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the existing research.
Chemical Structure
The structure of this compound can be represented as follows:
This compound consists of a butyl group attached to a phenyl ring, which is further connected to a thienyl group through a methanol link. The presence of both aromatic and heterocyclic components suggests diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thienyl derivatives have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thienyl compounds demonstrated effective inhibition of bacterial growth, suggesting a potential application in antimicrobial therapies .
Antitumor Activity
There is emerging evidence that thienyl-substituted compounds can exhibit antitumor effects. In particular, derivatives of this compound may interact with specific cellular pathways involved in cancer progression. For example, some thienyl compounds have been reported to inhibit tumor cell proliferation in vitro, indicating their potential as anticancer agents .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Further studies are needed to elucidate the precise mechanisms by which this compound exerts its biological effects.
Study 1: Antimicrobial Activity
A study conducted on thienyl derivatives demonstrated that certain compounds exhibited potent antibacterial activity at low concentrations. The minimal inhibitory concentration (MIC) values for selected derivatives were reported as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| Thienyl derivative A | 10 | Escherichia coli |
| Thienyl derivative B | 8 | Pseudomonas aeruginosa |
This data suggests that this compound could be a candidate for further development as an antimicrobial agent .
Study 2: Antitumor Effects
In another investigation focusing on the antitumor properties of thienyl compounds, researchers found that specific derivatives exhibited significant cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa (cervical cancer) |
| Thienyl derivative C | 20 | MCF-7 (breast cancer) |
| Thienyl derivative D | 12 | A549 (lung cancer) |
The findings support the notion that this compound could play a role in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
